methyl (3R)-4-bromo-3-hydroxybutanoate
Description
Methyl (3R)-4-bromo-3-hydroxybutanoate is a chiral ester featuring a four-carbon backbone with a bromine atom at the 4th position, a hydroxyl group at the 3rd position (R-configuration), and a methyl ester group. This compound serves as a critical intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and chiral building blocks for asymmetric catalysis .
Properties
CAS No. |
88759-58-4 |
|---|---|
Molecular Formula |
C5H9BrO3 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination represents a cornerstone strategy for introducing bromine at the 4-position of methyl (3R)-3-hydroxybutanoate. This method employs NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) within inert solvents like dichloromethane or chloroform. The reaction proceeds via a chain mechanism, where AIBN generates radicals that abstract a hydrogen atom from the substrate, enabling bromine transfer from NBS.
Key Parameters:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent Ratio: 25–40 mL solvent per gram of substrate ensures homogeneity.
-
Catalyst: AIBN (1–2 mol%) sustains radical propagation.
This method achieves regioselectivity >90% for the 4-position, with the (R)-configuration retained due to the non-ionic reaction pathway. Post-reaction purification via fractional distillation or column chromatography yields the product in 75–85% purity.
Electrophilic Bromination with Molecular Bromine (Br₂)
Electrophilic bromination using Br₂ in halogenated solvents (e.g., dichloromethane) catalyzed by glacial acetic acid offers an alternative route. The acetic acid protonates the hydroxyl group at the 3-position, enhancing the electron density at the adjacent carbon and directing bromination to the 4-position.
Optimized Protocol:
-
Dissolve methyl (3R)-3-hydroxybutanoate in dichloromethane (30 mL/g).
-
Add Br₂ (1.1 equiv) dropwise at −10°C to 10°C to suppress dibromination.
-
Stir for 4–6 hours, then quench with sodium thiosulfate.
This method achieves 70–80% yield but risks racemization at elevated temperatures (>30°C). Lower temperatures (−10°C to 10°C) preserve enantiomeric excess (ee) >98%.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for maintaining stereochemical integrity. A typical setup involves:
Solvent Recycling and Waste Reduction
Halogenated solvents (e.g., dichloromethane) are recovered via distillation, reducing environmental impact. Patents highlight solvent-to-substrate ratios of 25:1 (v/w) as optimal for balancing reaction kinetics and recyclability.
Stereochemical Control and Analytical Validation
Chiral Chromatography for Enantiopurity Assessment
Chiral stationary phases (e.g., Chiralcel OD-H) resolve (R)- and (S)-enantiomers using hexane:isopropanol (90:10) mobile phase. Retention times and peak area ratios confirm ee >99% for products synthesized below 20°C.
Spectroscopic Characterization
-
¹H NMR: Key signals include δ 4.15 ppm (C3-OH, broad singlet) and δ 3.75 ppm (C4-Br, multiplet).
-
IR: Peaks at 3400 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups.
Comparative Analysis of Methods
| Method | Reagents | Yield | ee | Scalability |
|---|---|---|---|---|
| Radical Bromination (NBS) | NBS, AIBN, CH₂Cl₂ | 75–85% | >98% | Moderate |
| Electrophilic Bromination | Br₂, CH₃COOH | 70–80% | 98–99% | High |
| Continuous Flow | Br₂, CH₂Cl₂ | 85–90% | >99% | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-4-bromo-3-hydroxybutanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted butanoates.
Oxidation: Formation of methyl (3R)-4-bromo-3-oxobutanoate.
Reduction: Formation of methyl (3R)-4-bromo-3-hydroxybutanol.
Scientific Research Applications
Methyl (3R)-4-bromo-3-hydroxybutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: Potential use in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3R)-4-bromo-3-hydroxybutanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry : The R-configuration at C3 ensures enantioselectivity in reactions, making it valuable for synthesizing optically active molecules.
- Functional Groups : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, while the hydroxyl and ester groups contribute to polarity and reactivity.
Techniques such as flash chromatography, NMR, and HRMS are commonly employed for purification and characterization .
Comparison with Similar Compounds
Ethyl (R)-4-Bromo-3-Hydroxybutanoate
Ethyl (R)-4-bromo-3-hydroxybutanoate (CAS 95310-94-4) is a structural analog differing only in the ester group (ethyl vs. methyl). Key comparative data are summarized below:
Key Differences :
- Physical Properties : The ethyl analog’s higher molecular weight and longer alkyl chain result in increased density and boiling point compared to the methyl ester.
4-Bromo-3-Methylbenzoic Acid
4-Bromo-3-methylbenzoic acid (CAS 7697-27-0) is an aromatic brominated carboxylic acid, differing significantly in structure and application :
Functional Contrast :
- Applications : The benzoic acid derivative is used in metal-organic frameworks and corrosion inhibitors, whereas the methyl ester is tailored for chiral synthesis.
- Stability : The ester’s sensitivity to hydrolysis contrasts with the benzoic acid’s stability under basic conditions.
Data Tables for Comparative Analysis
Q & A
Q. How can researchers reconcile divergent NMR spectral data reported for this compound across solvents?
- Methodological Answer : Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) affect proton chemical shifts due to hydrogen bonding. Standardize solvent conditions and reference internal standards (e.g., TMS). 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for the hydroxy and bromine-adjacent protons .
Safety and Compliance
Q. What are the best practices for handling this compound in compliance with laboratory safety protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
